3'-Bromo-4'-nitro-isobutyranilide

Description

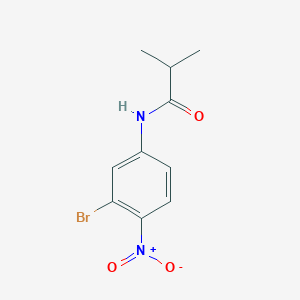

3'-Bromo-4'-nitro-isobutyranilide is a synthetic anilide derivative characterized by an isobutyryl group (CH(CH₂)₂CO-) attached to an aniline ring substituted with bromine at the 3' position and a nitro group at the 4' position. Its molecular formula is C₁₀H₁₀BrN₂O₃, distinguishing it from structurally related benzamide derivatives like 4'-bromo-3-nitrosalicylanilide (CID 82691, C₁₃H₉BrN₂O₄) . The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group and the steric effects of the bromine substituent.

Properties

Molecular Formula |

C10H11BrN2O3 |

|---|---|

Molecular Weight |

287.11 g/mol |

IUPAC Name |

N-(3-bromo-4-nitrophenyl)-2-methylpropanamide |

InChI |

InChI=1S/C10H11BrN2O3/c1-6(2)10(14)12-7-3-4-9(13(15)16)8(11)5-7/h3-6H,1-2H3,(H,12,14) |

InChI Key |

NUIBHHIHGFBGMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between 3'-Bromo-4'-nitro-isobutyranilide and related compounds:

Physicochemical and Reactivity Trends

- Lipophilicity : The isobutyryl group in this compound increases lipophilicity compared to acetyl derivatives (e.g., 4'-Nitroacetanilide) but reduces it relative to benzamide analogues (e.g., CID 82691) due to fewer aromatic rings .

- Electronic Effects: The para-nitro group (4'-NO₂) exerts strong electron-withdrawing effects, enhancing electrophilic substitution resistance compared to meta-nitro derivatives (e.g., 3'-Bromo-5'-nitrobenzamide).

- Hydrogen Bonding : Unlike salicylanilides (CID 82691), which feature an ortho-hydroxyl group for hydrogen bonding, this compound lacks such groups, reducing solubility in polar solvents.

Research Findings and Limitations

Experimental Data Gaps

While structural analogs like CID 82691 have been characterized for collision cross-sections and solubility , experimental data for this compound—such as melting points, NMR spectra, or biological activity—are absent in the provided evidence. Hypotheses about its properties are derived from structural trends.

Theoretical Predictions

- Reactivity : Computational models predict slower hydrolysis rates compared to benzamide derivatives due to reduced resonance stabilization of the acyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.